Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis and Evaluation of p300/PCAF Inhibitors Derived from Nα-acetyl-L-lysinamide
Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, oncology, and medicinal chemistry.
Introduction: Targeting the Master Regulators of the Acetylome
The histone acetyltransferases (HATs) p300 (also known as KAT3B) and its paralog, CREB-binding protein (CBP), are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and numerous non-histone proteins.[3][4][5] This post-translational modification is a key epigenetic mark that generally leads to chromatin relaxation and transcriptional activation.[6][7]
The p300/CBP-associated factor (PCAF, also known as KAT2B) is another key HAT that, while sharing some substrates with p300/CBP, exhibits distinct functions and substrate preferences, often targeting different lysine sites.[8][9] For instance, PCAF preferentially acetylates lysine 14 on histone H3 (H3K14).[10][11]
Dysregulation of p300 and PCAF activity is implicated in a wide range of human diseases, most notably cancer, where they can act as co-activators for oncogenic transcription factors and contribute to tumor cell proliferation, survival, and metabolic reprogramming.[12][13][14] Their critical role in pathology makes them highly attractive targets for therapeutic intervention.[1][2][15] This guide provides a detailed protocol for the synthesis of a representative peptide-based inhibitor using Nα-acetyl-L-lysinamide hydrochloride (Ac-Lys-NH2 HCl) as a foundational building block and outlines the subsequent biochemical evaluation of its inhibitory activity.
Part 1: Rationale for Inhibitor Design
The catalytic mechanisms of p300 and PCAF provide a blueprint for rational inhibitor design. p300 is understood to follow a Theorell-Chance ("hit-and-run") mechanism, where acetyl-CoA binds first, followed by the histone substrate, with product release being the rate-limiting step.[3][4][16] In contrast, kinetic analyses of PCAF are consistent with a ternary complex mechanism (specifically, an ordered Bi-Bi mechanism), where both acetyl-CoA and the histone substrate bind to the enzyme to form a complex before the acetyl transfer occurs.[10]
A powerful strategy for inhibiting such enzymes is the creation of "bisubstrate analogs," which are molecules designed to mimic the transition state or the enzyme-bound conformation of both substrates simultaneously. These inhibitors, such as Lys-CoA for p300 and H3-CoA-20 for PCAF, can be highly potent and selective.[17][18][19]
Ac-Lys-NH2 serves as an excellent starting scaffold because it mimics the acetylated lysine residue that is recognized by the enzyme's active site. By chemically extending this core structure, one can build a molecule that occupies both the histone substrate-binding pocket and the adjacent acetyl-CoA binding site, leading to potent inhibition.
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Caption: Simplified catalytic cycle for p300/PCAF enzymes.
Part 2: Synthesis of a Representative Bisubstrate Inhibitor
This section details the synthesis of a representative peptide-based inhibitor, Ac-Tyr-Lys(Ac)-NH2 , as a proof-of-concept molecule. This compound builds upon the Ac-Lys-NH2 core by adding a tyrosine residue, which can enhance binding through interactions with the enzyme surface. This is a simplified model; more complex inhibitors could be created by linking a pantetheine moiety to mimic the full CoA structure. The synthesis follows standard solid-phase peptide synthesis (SPPS) principles.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Nα-acetyl-L-lysinamide HCl | ≥98% | Sigma-Aldrich | Starting Material |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Chem-Impex | Protected Amino Acid |
| HBTU | ≥98% | Combi-Blocks | Peptide Coupling Reagent |
| DIPEA | ≥99.5% | Acros Organics | Base for Coupling |
| Piperidine | ACS Grade | Fisher Scientific | Fmoc Deprotection |
| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical | Cleavage from Resin |
| Dichloromethane (DCM) | HPLC Grade | VWR | Solvent |
| Dimethylformamide (DMF) | HPLC Grade | VWR | Solvent |
| Rink Amide MBHA Resin | 100-200 mesh | Novabiochem | Solid Support |
Synthesis Workflow
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Caption: Workflow for the synthesis of a peptide-based inhibitor.
Step-by-Step Synthesis Protocol
Note: This protocol describes a solution-phase coupling for illustrative purposes. For longer peptides, solid-phase synthesis is recommended.
Step 1: Coupling of Fmoc-Tyr(tBu)-OH to Ac-Lys-NH2
-
Preparation: In a round-bottom flask, dissolve Nα-acetyl-L-lysinamide HCl (1.0 eq) and Fmoc-Tyr(tBu)-OH (1.1 eq) in anhydrous DMF.
-
Activation: Add HBTU (1.1 eq) to the solution.
-
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The reaction is basic and drives the coupling forward.[20]
-
Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
Step 2: Fmoc Group Deprotection
-
Reaction: Dissolve the crude product from Step 1 in a solution of 20% piperidine in DMF.
-
Incubation: Stir at room temperature for 30 minutes. The formation of a dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy.
-
Workup: Concentrate the mixture under high vacuum to remove the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine. The resulting product is the free amine of the dipeptide, Tyr(tBu)-Lys(Ac)-NH2 .
Step 3: N-terminal Acetylation
-
Reaction: Dissolve the product from Step 2 in DCM. Add acetic anhydride (1.5 eq) and triethylamine (2.0 eq).
-
Incubation: Stir at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute with DCM, wash with water and brine, then dry over sodium sulfate. Concentrate to yield the fully protected peptide, Ac-Tyr(tBu)-Lys(Ac)-NH2 .
Step 4: Side-Chain Deprotection (Final Cleavage)
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the released tert-butyl cations.
-
Reaction: Dissolve the protected peptide in the cleavage cocktail and stir at room temperature for 2-3 hours.
-
Workup: Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Step 5: Purification and Characterization
Part 3: Protocol for In Vitro Evaluation of Inhibitor Activity
A biochemical assay is required to determine the potency (e.g., IC50) of the synthesized inhibitor against p300 and PCAF. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is sensitive, non-radioactive, and amenable to high-throughput screening.
Assay Principle
The assay measures the acetylation of a biotinylated histone H3 peptide substrate by the HAT enzyme. A europium-labeled anti-acetyl-lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. The inhibitor's potency is determined by its ability to reduce this signal.
Materials and Reagents
-
Recombinant human p300 (catalytic domain)
-
Recombinant human PCAF (catalytic domain)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
Acetyl-Coenzyme A (Ac-CoA)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA)
-
Europium-labeled Anti-Ac-Lysine Antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor
-
Synthesized inhibitor (Ac-Tyr-Lys(Ac)-NH2)
-
384-well low-volume assay plates
Assay Workflow
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Caption: Workflow for a TR-FRET based HAT inhibition assay.
Step-by-Step Assay Protocol
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Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 ratio. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).
-
Enzyme Addition: Add 5 µL of diluted HAT enzyme (final concentration ~5 nM for p300, ~10 nM for PCAF) to each well of a 384-well plate containing 5 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Start the acetylation reaction by adding 10 µL of the substrate mixture containing Ac-CoA (final concentration equal to its Km, e.g., ~5 µM) and biotinylated H3 peptide (final concentration ~200 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of the detection mix containing the Eu-labeled antibody and SA-APC in a suitable detection buffer. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Expected Results and Cellular Validation
Known potent p300/CBP inhibitors like A-485 exhibit IC50 values in the low nanomolar range.[21][22] Natural product inhibitors or initial synthetic hits often have IC50 values in the micromolar range.[12][23] The potency of the synthesized Ac-Tyr-Lys(Ac)-NH2 will depend on its binding affinity.
To validate the inhibitor's effect in a cellular context, researchers can treat cancer cell lines (e.g., prostate or breast cancer lines) with the compound.[24][25] A subsequent Western blot analysis can be performed to measure the levels of specific histone acetylation marks that are dependent on p300/CBP activity, such as the acetylation of Histone H3 at Lysine 27 (H3K27ac).[13][22] A dose-dependent reduction in H3K27ac would confirm on-target engagement in a cellular environment.
Conclusion
This guide provides a foundational framework for the rational design, synthesis, and evaluation of inhibitors targeting the critical epigenetic regulators p300 and PCAF. By starting with a substrate-mimicking scaffold like Ac-Lys-NH2, medicinal chemists can develop potent and selective probes and potential therapeutic agents. The detailed protocols for synthesis and in vitro testing offer a clear path for researchers to characterize novel compounds. The successful development of such inhibitors is a crucial step toward creating new therapies for cancer and other diseases driven by epigenetic dysregulation.[18]
References
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Characterization of novel inhibitors of histone acetyltransferases - AACR Journals. (2007, May 1). American Association for Cancer Research. Retrieved February 25, 2026, from [Link]
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p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed. (2000, July 21). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Characterization of novel inhibitors of histone acetyltransferases - PubMed. (2007, September 15). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Identification and Characterization of Small Molecule Inhibitors of a Class I Histone Deacetylase from Plasmodium falciparum | Journal of Medicinal Chemistry. (2009, March 24). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]
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Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Role of p300 and Tumours | Encyclopedia MDPI. (2023, March 10). MDPI. Retrieved February 25, 2026, from [Link]
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Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed. (2014, February 27). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Synthesis of Histone Acetyltransferase Inhibitor A-485. (n.d.). Thieme. Retrieved February 25, 2026, from [Link]
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HATs off: Selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF. (n.d.). Semantics Scholar. Retrieved February 25, 2026, from [Link]
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Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition. (2014, September 9). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]
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Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC. (2020, November 11). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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First Report of Small Molecule inhibitors of Histone Acetyltransferase 1 (HAT1) with Anti-Tumor Activity. (n.d.). Stanford University. Retrieved February 25, 2026, from [Link]
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Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification. (2023, February 22). MDPI. Retrieved February 25, 2026, from [Link]
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P300/CBP Associated Factor (PCAF) Deficiency Enhances Diet-Induced Atherosclerosis in ApoE3*Leiden Mice via Systemic Inhibition of Regulatory T Cells. (2021, January 15). Frontiers. Retrieved February 25, 2026, from [Link]
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Cooperation of p300 and PCAF in the Control of MicroRNA 200c/141 Transcription and Epithelial Characteristics. (2012, February 22). PLOS ONE. Retrieved February 25, 2026, from [Link]
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HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed. (2000, March 15). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Lysine Acetyltransferase Inhibitors From Natural Sources. (2020, August 11). Frontiers. Retrieved February 25, 2026, from [Link]
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Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF | Request PDF. (2026, January 4). ResearchGate. Retrieved February 25, 2026, from [Link]
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Development of a Lysine-Reactive Targeted Covalent Inhibitor (TCI) for the P300/CBP-Associated Factor (PCAF) Bromodomain Through Structure-Based Design. (2026, January 29). ChemRxiv. Retrieved February 25, 2026, from [Link]
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Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC. (2018, July 18). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. (2025, October 29). bioRxiv. Retrieved February 25, 2026, from [Link]
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Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. (2021, April 5). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]
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Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. (2021, November 29). Radboud Repository. Retrieved February 25, 2026, from [Link]
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Posttranslational regulation of the GCN5 and PCAF acetyltransferases. (2022, September 15). PLOS Genetics. Retrieved February 25, 2026, from [Link]
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Design and Synthesis of Lysine Biosynthesis Inhibitors. (n.d.). University of Bristol. Retrieved February 25, 2026, from [Link]
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Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. (n.d.). University of Oxford. Retrieved February 25, 2026, from [Link]
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Protein Lysine Acetylation by p300/CBP | Chemical Reviews. (2021, November 20). American Chemical Society Publications. Retrieved February 25, 2026, from [Link]
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Protein Lysine Acetylation by p300/CBP - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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